Lys-(Ala3)-Bradykinin

Description

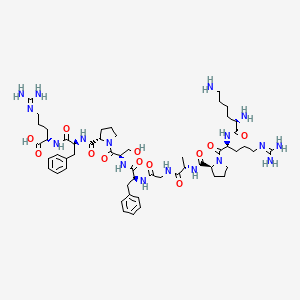

Structure

2D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H83N17O12/c1-32(64-48(78)41-21-12-26-70(41)50(80)36(19-10-24-61-53(57)58)66-45(75)35(56)18-8-9-23-55)44(74)63-30-43(73)65-38(28-33-14-4-2-5-15-33)46(76)69-40(31-72)51(81)71-27-13-22-42(71)49(79)68-39(29-34-16-6-3-7-17-34)47(77)67-37(52(82)83)20-11-25-62-54(59)60/h2-7,14-17,32,35-42,72H,8-13,18-31,55-56H2,1H3,(H,63,74)(H,64,78)(H,65,73)(H,66,75)(H,67,77)(H,68,79)(H,69,76)(H,82,83)(H4,57,58,61)(H4,59,60,62)/t32-,35-,36-,37-,38-,39-,40-,41-,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYZLRKMHRNRLFJ-HBGYEDQKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H83N17O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1162.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Chemical Modification Methodologies of Lys Ala3 Bradykinin and Analogues

Peptide Synthesis Approaches for Lys-(Ala3)-Bradykinin

The creation of this compound, a decapeptide with the sequence Lys-Arg-Pro-Ala-Gly-Phe-Ser-Pro-Phe-Arg, is accomplished through systematic peptide synthesis protocols.

Solid-Phase Peptide Synthesis (SPPS) stands as the cornerstone for producing bradykinin (B550075) and its analogues, including this compound. nih.govnih.gov This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support, or resin. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a commonly employed orthogonal protection scheme in this process. nih.govub.edu

The synthesis initiates by anchoring the C-terminal amino acid (Arginine) to the resin. The synthesis cycle then proceeds with two key steps: deprotection of the N-terminal Fmoc group, typically with a piperidine (B6355638) solution, followed by the coupling of the next N-Fmoc-protected amino acid. This coupling is facilitated by activating agents to form a peptide bond. The cycle is repeated until the full peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin support, and all side-chain protecting groups (like tBu) are removed simultaneously, usually with a strong acid such as trifluoroacetic acid (TFA). ub.edu

Table 1: Overview of the Solid-Phase Peptide Synthesis (SPPS) Cycle

| Step | Description | Common Reagents |

|---|---|---|

| Resin Preparation | The solid support is prepared for the attachment of the first amino acid. | Polystyrene or Polyethylene glycol-based resins (e.g., ArgoGel™) wiley-vch.de |

| First Amino Acid Attachment | The C-terminal amino acid is covalently linked to the resin. | Fmoc-Arg(Pbf)-OH, coupling agents |

| Deprotection | The N-terminal Fmoc protecting group is removed from the attached amino acid. | 20-40% Piperidine in DMF |

| Coupling | The next Fmoc-protected amino acid is activated and coupled to the growing chain. | HBTU, HOBt, DIPEA |

| Repeat Cycle | The deprotection and coupling steps are repeated for each subsequent amino acid in the sequence. | N/A |

| Cleavage and Deprotection | The final peptide is cleaved from the resin, and side-chain protecting groups are removed. | Trifluoroacetic acid (TFA) with scavengers |

Following synthesis, the crude peptide product contains the target molecule along with various by-products from incomplete reactions or side reactions. Therefore, rigorous purification and characterization are essential.

Purification is most commonly achieved using reversed-phase high-performance liquid chromatography (RP-HPLC). nih.govnih.gov This technique separates the desired peptide from impurities based on differences in hydrophobicity.

Once purified, the identity and integrity of this compound are confirmed through several analytical methods:

Mass Spectrometry (MS) : Techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS are used to verify the correct molecular weight of the synthetic peptide. nih.govwiley-vch.de

Amino Acid Analysis : This method confirms the relative abundance of the constituent amino acids, ensuring the correct composition of the peptide. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : Advanced NMR studies can be employed to determine the three-dimensional structure of the peptide in solution. nih.govacs.org

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Sequence | Lys-Arg-Pro-Ala-Gly-Phe-Ser-Pro-Phe-Arg | elabscience.com |

| Molecular Formula | C₅₄H₈₃N₁₇O₁₂ | elabscience.comamerigoscientific.com |

| Molecular Weight | ~1162.3 g/mol | elabscience.comamerigoscientific.com |

| Purity (Typical) | >95% (after HPLC purification) | elabscience.com |

Solid-Phase Peptide Synthesis (SPPS) Techniques

Design and Synthesis of this compound Analogues

The modification of the native bradykinin structure is a key strategy to probe its biological function and to develop new molecules with tailored properties. This compound is itself an analogue of Lys-bradykinin (also known as Kallidin).

Alanine-scanning mutagenesis is a powerful biochemical technique used to determine the functional contribution of individual amino acid residues in a peptide or protein. wikipedia.org The method involves systematically replacing specific amino acid side chains with the side chain of alanine (B10760859), which is a small and chemically inert methyl group. wikipedia.orggenscript.com By comparing the activity of the alanine-substituted analogue to the original peptide, researchers can infer the importance of the original side chain for the peptide's structure or function, such as receptor binding. genscript.comnih.gov

The generation of this compound is a direct application of this principle. In this analogue, the proline residue at position 3 of Lys-Bradykinin is substituted with an alanine. This specific modification allows for the investigation of the role of the Pro³ residue in the conformation and activity of the kinin peptide.

Table 3: Sequence Comparison of Lys-Bradykinin and its Alanine-Substituted Analogue

| Position | 0 | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 |

|---|---|---|---|---|---|---|---|---|---|---|

| Lys-Bradykinin | Lys | Arg | Pro | Pro | Gly | Phe | Ser | Pro | Phe | Arg |

| This compound | Lys | Arg | Pro | Ala | Gly | Phe | Ser | Pro | Phe | Arg |

To enhance the properties of bradykinin analogues, such as increasing their stability against enzymatic degradation or introducing specific conformational biases, unnatural amino acids are often incorporated into the peptide sequence. mdpi.comnih.gov These modifications are a cornerstone of modern peptidomimetic design.

Key strategies include:

D-Amino Acid Substitution : Replacing a naturally occurring L-amino acid with its D-enantiomer can render the adjacent peptide bond resistant to cleavage by proteases. mdpi.com

Conformationally Constrained Residues : Incorporating residues like α-aminoisobutyric acid (Aib) or 1-aminocyclohexane-1-carboxylic acid (Acc) can force the peptide backbone into a specific secondary structure, such as a β-turn, which can be crucial for receptor binding. mdpi.comnih.gov Other examples include residues like (D)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (D-Tic) and (2S,3aS,7aS)-octahydroindole-2-carboxylic acid (Oic). researchgate.net

Table 4: Examples of Unnatural Amino Acids in Bradykinin Analogue Design

| Unnatural Amino Acid | Abbreviation | Purpose of Incorporation |

|---|---|---|

| D-Phenylalanine | D-Phe | Increase enzymatic stability, induce specific turns mdpi.com |

| D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | D-Tic | Induce β-turn conformation, enhance receptor antagonism researchgate.netacs.org |

| (2S,3aS,7aS)-octahydroindole-2-carboxylic acid | Oic | Mimic proline, introduce hydrophobic character, stable trans-amide bond researchgate.net |

Cyclization is another major strategy employed to create more potent and stable bradykinin analogues. By linking the N- and C-termini (head-to-tail cyclization) or connecting a side chain to one of the termini, the peptide's conformational freedom is significantly reduced. nih.govacs.org This pre-organization of the peptide into a bioactive conformation can lead to enhanced binding affinity and selectivity for its target receptor.

The synthesis of cyclic peptides typically involves performing the cyclization step after the linear peptide has been assembled via SPPS. The cyclization can be carried out either while the peptide is still attached to the resin or after cleavage in solution. Reagents such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in combination with HOBt (1-hydroxybenzotriazole) and a base like DIPEA (N,N-Diisopropylethylamine), or DPPA (diphenylphosphoryl azide), are used to facilitate the formation of the amide bond that closes the ring. nih.gov Research has shown that the size of the cyclic ring is a critical factor for biological activity. nih.gov

Table 5: Examples of Cyclic Bradykinin Analogues

| Compound Name | Sequence/Structure | Key Feature | Reference |

|---|---|---|---|

| c[-Gly-Thi-d-Tic-Oic-Arg-] | Cyclic pentapeptide | B₂ receptor antagonist with a type II' β-turn structure | nih.govacs.org |

| cyclo-Lys-Lys-bradykinin | Head-to-tail cyclized kallidin (B13266) | Potent cyclic analogue with 33 backbone atoms | nih.gov |

Isosteric Replacements in Peptide Backbones

Isosteric replacement within the peptide backbone is a powerful strategy in medicinal chemistry to modulate the pharmacological properties of peptides like this compound. This approach involves substituting one or more atoms or entire functional groups within the peptide's backbone with others that possess similar steric and electronic characteristics. The primary goals of such modifications are to enhance metabolic stability by introducing non-natural, protease-resistant linkages, and to constrain the peptide's conformation, which can lead to improved receptor affinity and selectivity.

Research into bradykinin (BK) and its analogues has extensively utilized isosteric replacements to probe structure-activity relationships. A key area of focus has been the modification of the C-terminal portion of the peptide, as this region is crucial for receptor binding and activation. By introducing sterically constrained, non-coded amino acids, researchers can reduce the conformational flexibility of the peptide chain, compelling the backbone and side chains into specific orientations that may favor a bioactive conformation. acs.orgnih.gov

One common modification involves the replacement of native amino acids with cyclic, non-coded residues. For instance, the introduction of 1-aminocyclohexane-1-carboxylic acid (Acc) and 1-aminocyclopentane-1-carboxylic acid (Apc) has been explored to conformationally restrict the C-terminal end of BK antagonists. acs.orgresearchgate.netmdpi.com Studies on BK antagonists demonstrated that substituting the residue at position 8 with Acc or Apc significantly enhanced antagonistic properties. acs.orgnih.govresearchgate.net Conversely, placing these constrained residues at positions 6 or 7 often led to a reduction in antagonistic activity or even a reversion to agonism. acs.orgnih.gov This highlights the critical importance of the modification's position in determining the resulting pharmacological profile.

Another strategy involves replacing the peptide bond itself (–CO-NH–) with a surrogate that is resistant to enzymatic cleavage. The synthesis of bradykinin analogues where specific peptide bonds, such as Gly⁴-Phe⁵, Phe⁵-Ser⁶, or Pro⁷-Phe⁸, are replaced by a reduced peptide bond (Ψ[CH₂–NH]) or a trans carbon-carbon double bond (Ψ[E,CH=CH]) has been described. researchgate.net Such modifications can result in analogues with prolonged biological activity, indicating increased metabolic stability. researchgate.net More advanced isosteric replacements include the use of 1,2,3-triazoles, which can mimic both trans and cis amide bonds, offering a tool to lock the peptide backbone into specific secondary structures like β-turns. researchgate.net

The table below summarizes key findings from studies on isosteric replacements in the backbone of bradykinin analogues, which provide a foundation for designing modified this compound peptides.

| Original Residue/Bond | Position of Modification | Isosteric Moiety | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| Amino acid at position 8 | 8 | 1-aminocyclohexane-1-carboxylic acid (Acc) | Enhanced antagonistic qualities. | acs.orgnih.gov |

| Amino acid at position 8 | 8 | 1-aminocyclopentane-1-carboxylic acid (Apc) | Enhanced antagonistic potency. | researchgate.net |

| Amino acid at position 7 | 7 | 1-aminocyclopentane-1-carboxylic acid (Apc) | Reduction of antagonistic properties or restoration of agonism. | researchgate.net |

| Thi at position 8 | 8 | L-pipecolic acid (L-Pip) | Enhanced antagonism in rat pressure test and preserved antagonism in rat uterus test. | bibliotekanauki.pl |

| D-Phe at position 7 | 7 | L-pipecolic acid (L-Pip) | Slightly increased antagonistic potency in blood pressure test but became an agonist in rat uterus test. | bibliotekanauki.pl |

| Pro⁷-Phe⁸ peptide bond | 7-8 | Reduced peptide bond (Ψ[CH₂–NH]) | Conferred metabolic stability, leading to prolonged activity. | researchgate.net |

| Pro⁷-Phe⁸ peptide bond | 7-8 | trans carbon-carbon double bond (Ψ[E,CH=CH]) | Increased metabolic stability and prolonged activity. | researchgate.net |

| -D-Tic-Oic- dipeptide | C-terminus | (3S)[amino]-5-(carbonylmethyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one (d-BT) | Resulted in a full bradykinin B₂ receptor agonist. | acs.org |

Receptor Pharmacology and Signaling of Lys Ala3 Bradykinin

Kinin Receptor Subtypes and Expression

Two primary receptor subtypes for kinins have been identified and pharmacologically characterized: the bradykinin (B550075) B1 receptor (B1R) and the bradykinin B2 receptor (B2R). nih.govnih.gov These receptors belong to the rhodopsin-like GPCR superfamily. nih.gov While they share structural similarities, their expression patterns and ligand affinities differ significantly. The B2R is typically expressed constitutively in a wide variety of healthy tissues and is considered to mediate most of the physiological effects of bradykinin. nih.govnih.govnih.gov In contrast, the B1R is generally absent or expressed at very low levels in healthy tissues but is significantly upregulated in response to tissue injury, inflammation, or the presence of cytokines. nih.govnih.gov

The B1R is preferentially activated by the carboxypeptidase metabolites of bradykinin and kallidin (B13266), which lack the C-terminal arginine residue. nih.govnih.gov These include des-Arg9-bradykinin and Lys-des-Arg9-bradykinin (also known as des-Arg10-kallidin). nih.gov High-affinity binding to the human B1R is dependent on the presence of an N-terminal L-Lysine on the peptide agonist. nih.gov While specific binding affinity data for Lys-(Ala3)-Bradykinin at the B1R is not extensively documented in peer-reviewed literature, the receptor's preference for des-arginated kinins suggests that this compound, which retains the C-terminal arginine, would likely exhibit low affinity for the B1R. The B1R shows a markedly lower affinity for bradykinin itself. nih.gov

The B2R is the primary receptor for bradykinin and its N-terminally extended analogue, Lys-bradykinin (kallidin), binding both with high, subnanomolar affinity. nih.govnih.gov The presence of the C-terminal arginine is crucial for high-affinity binding and activation of the B2R. biorxiv.org An early study noted that replacing the proline at position 3 of bradykinin with alanine (B10760859) resulted in a compound that retained biological activity, suggesting that the B2R can accommodate this structural change. scispace.com More specific research on a zebrafish B2R homologue demonstrated that an [Ala3]-BK analogue possessed higher potency than native bradykinin, though with a lower maximal response. nih.gov This indicates that the alanine substitution in the third position of the peptide backbone is a critical modification that influences agonist activity at the B2R.

The selectivity of kinins for B1R and B2R is pronounced. Bradykinin exhibits over 10,000-fold selectivity for the B2R over the B1R. biorxiv.org Conversely, des-Arg9-BK and its analogue Lys-des-Arg9-bradykinin are potent and highly selective agonists for the B1R. medchemexpress.comcaymanchem.com For instance, Lys-des-Arg9-bradykinin binds to the human B1 receptor with a high affinity (Ki = 0.12 nM) but has a very low affinity for the human B2 receptor (IC50 > 30,000 nM). caymanchem.com Given that this compound retains the full peptide sequence of Lys-bradykinin with only a single amino acid substitution at position 3, it is expected to be highly selective for the B2R over the B1R.

Table 1: Binding Affinities and Selectivity of Various Kinins at Human Kinin Receptors

| Ligand | Human B1R Affinity (Ki, nM) | Human B2R Affinity (Ki or IC50, nM) | Receptor Selectivity |

|---|---|---|---|

| Bradykinin (BK) | ~2900 nih.gov | ~4.8 nih.gov | B2 >> B1 biorxiv.org |

| Lys-Bradykinin (Kallidin) | ~11.7 nih.gov | ~2-3 (EC50) nih.gov | B2 > B1 |

| Lys-des-Arg9-Bradykinin | 0.12 caymanchem.com | >30,000 caymanchem.com | B1 >>> B2 |

| des-Arg9-Bradykinin | Potent Agonist nih.gov | 6800 nih.gov | B1 >> B2 |

| This compound | Data not available | Data not available | Presumed B2 selective |

Bradykinin B2 Receptor (B2R) Interactions

G Protein-Coupled Receptor (GPCR) Activation Mechanisms

Upon agonist binding, both B1 and B2 kinin receptors undergo a conformational change that facilitates their interaction with intracellular heterotrimeric G proteins, initiating downstream signaling cascades. google.comnih.gov

The B1 and B2 receptors are known to couple to several G protein subtypes. The primary and most well-characterized pathway for both receptors, particularly the B2R, involves coupling to G proteins of the Gαq/11 family. nih.govnih.gov This coupling is typically insensitive to pertussis toxin. nih.govnih.gov Activation of Gαq/11 stimulates phospholipase C (PLC). google.comnih.gov There is also evidence that kinin receptors can couple to pertussis toxin-sensitive G proteins, such as Gαi. nih.govnih.gov This dual coupling allows for a more complex and branched signaling output following receptor activation. For this compound, acting primarily through the B2R, activation is expected to predominantly follow the Gαq/11 pathway.

The activation of phospholipase C via Gαq/11 leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). google.com The production of IP3 is a hallmark of B2R activation. nih.gov Studies on various cell types show that bradykinin stimulation causes a rapid and transient increase in IP3 levels. nih.gov This IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm and causing a transient spike in the intracellular free calcium concentration ([Ca2+]i). nih.gov This initial release of calcium is often followed by an influx of extracellular calcium. nih.gov The potency of bradykinin analogues in stimulating this pathway can be quantified by measuring IP accumulation or the peak of calcium mobilization. For example, bradykinin and Lys-bradykinin have been shown to produce half-maximal effects on IP1 accumulation at concentrations of 2-3 nM. nih.gov While specific quantitative data for this compound is sparse, the finding that [Ala3]-BK is a potent agonist on zebrafish receptors was based on its ability to stimulate inositol phosphate (B84403) accumulation. nih.gov

Table 2: Functional Potency of Kinin Agonists in Signaling Assays

| Agonist | Assay | Cell/Tissue System | Potency (EC50 or pEC50) |

|---|---|---|---|

| Bradykinin | [Ca2+]i Mobilization | MG63 human osteosarcoma cells | 0.5 nM nih.gov |

| Bradykinin | [3H]Inositol-1-Phosphate Accumulation | Human embryonic pituitary tumour cells | ~2-3 nM nih.gov |

| Lys-Bradykinin | [3H]Inositol-1-Phosphate Accumulation | Human embryonic pituitary tumour cells | ~2-3 nM nih.gov |

| [Ala3]-BK (zebrafish) | Inositol Phosphate Accumulation | Zebrafish BK receptor (in vitro) | Higher than wild-type BK nih.gov |

| This compound | IP Accumulation / Ca2+ Mobilization | Data not available | Data not available |

ERK1/2 Phosphorylation and MAPK Pathway Activation

Activation of bradykinin receptors is known to stimulate the mitogen-activated protein kinase (MAPK) cascade, a critical pathway in regulating cellular processes like proliferation, differentiation, and inflammation. A key event in this cascade is the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). Bradykinin and its analogs have been shown to induce rapid and transient phosphorylation of ERK1/2 in various cell types. google.comchemsrc.comnih.govnih.gov This activation is typically mediated through Gαq/11 or Gαi protein coupling, leading to a series of downstream phosphorylation events. nih.gov

The general pathway involves the activation of Ras, which in turn activates Raf, followed by the phosphorylation and activation of MEK1/2 (MAPK/ERK kinase). MEK1/2 then directly phosphorylates and activates ERK1/2. nih.gov While direct studies on this compound are lacking, it is plausible that it follows a similar mechanism. The substitution of alanine at position 3 might influence the potency or duration of ERK1/2 phosphorylation compared to native bradykinin, but this remains to be experimentally verified.

Table 1: Key Proteins in the Bradykinin-Mediated MAPK/ERK Pathway

| Protein | Function |

| Bradykinin B2 Receptor | GPCR that binds bradykinin and its analogs. |

| Gαq/11, Gαi | G-protein subunits that are activated upon receptor binding. |

| Ras | Small GTPase that initiates the kinase cascade. |

| Raf | A MAP kinase kinase kinase (MAP3K). |

| MEK1/2 | A MAP kinase kinase (MAP2K). |

| ERK1/2 | Mitogen-activated protein kinases that phosphorylate various downstream targets. |

Phospholipase C (PLC) and Protein Kinase C (PKC) Activation

A canonical signaling pathway for bradykinin B2 receptor activation involves the Gαq/11-mediated activation of phospholipase C (PLC). google.comnih.govnih.gov PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). google.com IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC). google.comnih.gov

Bradykinin has been demonstrated to induce PKC activation in various cell lines. nih.gov Different isoforms of PKC can be involved, leading to a diverse range of cellular responses. au.dk The activation of PKC is a crucial step that can influence other signaling pathways, including the MAPK cascade. nih.gov It is highly probable that this compound also elicits its effects through this PLC/PKC pathway, although the specific efficiency and downstream consequences of this activation by this particular analog have not been documented.

Downstream Signaling Cascades

The initial signals generated by receptor activation propagate through various downstream cascades, leading to the ultimate physiological responses.

Nitric Oxide (NO) Production

One of the most significant downstream effects of bradykinin receptor activation in endothelial cells is the production of nitric oxide (NO). researchgate.netmdpi.com The increase in intracellular Ca2+ resulting from PLC activation stimulates endothelial nitric oxide synthase (eNOS). eNOS catalyzes the conversion of L-arginine to L-citrulline and NO. NO is a potent vasodilator and plays a key role in regulating blood pressure and blood flow. researchgate.net Given that this compound is an analog of bradykinin, it is expected to stimulate NO production, a hallmark of B2 receptor activation.

Prostaglandin (B15479496) Synthesis and Release

Bradykinin receptor activation is also linked to the synthesis and release of prostaglandins, which are important inflammatory mediators. mdpi.comnih.gov The signaling cascade leading to prostaglandin production often involves the activation of phospholipase A2 (PLA2), which releases arachidonic acid from the cell membrane. Arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes to produce various prostaglandins, such as prostaglandin E2 (PGE2). nih.gov Studies have shown that bradykinin-induced prostaglandin release can be dependent on the activation of PKC and the MAPK pathway. Lys-bradykinin has been shown to enhance PGE2 formation, suggesting a similar role for its analogs. chemsrc.com

Interactions with other Signaling Pathways

The signaling pathways initiated by this compound are not isolated but are part of a complex and interconnected network. There is significant crosstalk between the MAPK, PLC/PKC, and NO/prostaglandin pathways. For instance, PKC can phosphorylate and activate components of the MAPK pathway, and MAPK can, in turn, regulate the expression of enzymes involved in prostaglandin synthesis. nih.gov Furthermore, bradykinin receptor signaling can interact with other receptor systems, such as angiotensin receptors, creating a complex regulatory network for cardiovascular and inflammatory responses. nih.gov The specific nature and consequences of the signaling crosstalk initiated by this compound remain an area for future investigation.

Complement Activation Pathway

The kallikrein-kinin system, which generates bradykinin, and the complement system are two major humoral inflammatory systems that have intricate interconnections. nih.gov Activation of the kallikrein-kinin system can lead to the activation of the complement cascade, and vice versa. nih.gov For example, kallikrein can cleave complement components, and some complement activation products can activate the kinin system. researchgate.net While direct evidence for this compound in complement activation is absent, the general principle of crosstalk between the two systems suggests a potential for interaction. Bradykinin B1 receptor signaling has been shown to trigger complement activation on endothelial cells, highlighting a potential, though unconfirmed, role for bradykinin analogs in this process. nih.gov

Table 2: Summary of Postulated Signaling Events for this compound This table is based on the known signaling of bradykinin and its analogs, as direct data for this compound is limited.

| Signaling Event | Key Mediators | Putative Outcome |

| MAPK Pathway | Ras, Raf, MEK, ERK1/2 | Regulation of gene expression, cell proliferation, and inflammation. |

| PLC/PKC Pathway | PLC, IP3, DAG, PKC | Increased intracellular calcium, activation of calcium-sensitive enzymes, and modulation of other signaling pathways. |

| NO Production | eNOS, Ca2+ | Vasodilation, regulation of blood flow. |

| Prostaglandin Synthesis | PLA2, COX, PGE2 | Inflammation, pain sensitization. |

| Complement Activation | C1-inhibitor, Kallikrein | Potential for crosstalk and amplification of inflammatory responses. |

Enzymatic Regulation and Metabolism of Lys Ala3 Bradykinin

Kininase Enzymes Involved in Peptide Degradation

Kininases are a diverse group of enzymes that inactivate kinins by cleaving specific peptide bonds. nih.gov The susceptibility of Lys-(Ala3)-Bradykinin to these enzymes dictates its half-life and the duration of its biological effects. The primary kininases involved in the degradation of bradykinin (B550075) and its analogs include Angiotensin-Converting Enzyme (ACE), various carboxypeptidases, and aminopeptidases.

Angiotensin-Converting Enzyme (ACE)

Angiotensin-Converting Enzyme (ACE), a key regulator of the renin-angiotensin system, is also a major kininase. researchgate.netnih.gov It primarily functions as a peptidyl dipeptidase, cleaving dipeptides from the C-terminus of its substrates. nih.gov In the case of bradykinin, ACE removes the C-terminal dipeptide Phe-Arg. nih.gov Studies on the degradation of bradykinin and its analogs by ACE have shown that the enzyme can cleave at multiple sites. For instance, bradykinin is cleaved to produce the pentapeptide Arg-Pro-Pro-Gly-Phe and the dipeptides Ser-Pro and Phe-Arg. nih.gov Lysyl-bradykinin undergoes similar cleavage. nih.gov

The rate of kinin degradation by ACE is influenced by various factors, including the concentration of chloride ions. nih.gov The presence of other kinins and their metabolites can also competitively inhibit the degradation of a specific kinin. nih.gov For example, bradykinin and lysyl-bradykinin can inhibit the cleavage of des-Arg9-bradykinin by ACE. nih.gov

Carboxypeptidases

Carboxypeptidases are exopeptidases that cleave the C-terminal amino acid from a peptide chain. taylorandfrancis.com These enzymes are categorized into serine carboxypeptidases and metallocarboxypeptidases. taylorandfrancis.com Carboxypeptidase N (also known as kininase I) is a metallocarboxypeptidase that specifically removes the C-terminal arginine (Arg) residue from bradykinin and its analogs. researchgate.nettaylorandfrancis.com This action leads to the formation of des-Arg9-kinins. caymanchem.comchemsrc.commedchemexpress.commedchemexpress.cn For example, the action of carboxypeptidase N on bradykinin produces des-Arg9-bradykinin. researchgate.net Similarly, its action on Lys-bradykinin would generate Lys-des-Arg9-bradykinin. chemsrc.commedchemexpress.commedchemexpress.cn Carboxypeptidase M is another membrane-bound carboxypeptidase that can play a role in kinin metabolism. taylorandfrancis.com

Aminopeptidases

Aminopeptidases are enzymes that cleave amino acids from the N-terminus of peptides. Several aminopeptidases can contribute to the metabolism of kinins. Aminopeptidase (B13392206) P is a key enzyme that specifically cleaves the N-terminal arginine from bradykinin when it is adjacent to a proline residue (the Arg1-Pro2 bond). acs.org Inhibition of aminopeptidase P has been shown to potentiate the effects of bradykinin. nih.gov

Membrane alanyl aminopeptidase (mAAP), also known as aminopeptidase N, is another aminopeptidase that can degrade peptides. nih.gov While its primary role in the direct degradation of this compound is less defined, it is known to have broad substrate specificity. nih.gov

Metabolic Pathways and Metabolite Generation

The enzymatic degradation of this compound results in the formation of various metabolites, some of which may possess their own biological activities. The specific metabolic pathways and the resulting metabolites are determined by the sequence of enzymatic cleavages.

Formation of Des-Arg9-Kinins

A primary metabolic pathway for bradykinin and its analogs involves the removal of the C-terminal arginine residue by carboxypeptidase N. researchgate.netchemsrc.commedchemexpress.commedchemexpress.cn This results in the formation of des-Arg9-bradykinin from bradykinin and, analogously, Lys-des-Arg9-bradykinin from Lys-bradykinin. chemsrc.commedchemexpress.commedchemexpress.cn These des-Arg9 metabolites are not inactive; they are potent and selective agonists for the bradykinin B1 receptor. medchemexpress.comglpbio.com The B1 receptor is typically expressed at low levels in healthy tissues but is upregulated in response to inflammation and tissue injury. frontiersin.orgnih.gov The formation of des-Arg9-kinins, therefore, represents a switch in receptor specificity, from the constitutively expressed B2 receptor to the inducible B1 receptor. chemsrc.commedchemexpress.cnresearchgate.net

Impact of Substitutions on Metabolic Stability

The modification of the bradykinin sequence, such as the substitution of proline at position 3 with alanine (B10760859) in this compound, can significantly influence its metabolic stability. The introduction of certain amino acid substitutions can render the peptide more resistant to degradation by kininases. For example, replacing specific peptide bonds with isosteres has been shown to produce bradykinin analogs with prolonged activity, indicating increased metabolic stability. researchgate.net

The substitution with alanine at position 3 may alter the peptide's conformation, potentially affecting its recognition and cleavage by enzymes like ACE and aminopeptidase P. Research on various bradykinin analogs has demonstrated that substitutions can enhance resistance to enzymatic degradation. For instance, the introduction of α-aminoisobutyric acid has been used to create a stable inhibitor of other peptidases involved in bradykinin metabolism. nih.govahajournals.org Similarly, modifications at other positions have been shown to improve metabolic stability. ahajournals.org The specific impact of the Ala3 substitution in this compound on its degradation rate by individual kininases requires further detailed investigation.

Biological Activities and Functional Responses in Research Models

In Vitro Cellular and Tissue Responses

Lys-(Ala3)-Bradykinin, a synthetic analogue of the naturally occurring peptide Kallidin (B13266) (Lys-Bradykinin), demonstrates a range of biological activities by interacting with specific cellular receptors. google.comelabscience.com Its effects have been characterized in various in vitro models, providing insights into its role in fundamental physiological and pathophysiological processes.

Smooth Muscle Contraction and Relaxation Studies

The kinin family of peptides, including bradykinin (B550075) and its analogues, are known to exert effects on smooth muscle tone, causing either contraction or relaxation depending on the specific tissue and receptor subtype involved. nih.govnih.gov Bradykinin itself can induce both hyperpolarization and depolarization in smooth muscle cells, leading to complex effects on contractility. nih.gov In the context of the urinary bladder, bradykinin acting primarily through B2 receptors evokes smooth muscle contraction. frontiersin.org While direct studies on this compound's effect on smooth muscle are limited, its action as a bradykinin analogue suggests it would participate in similar pathways. The activation of beta-adrenergic receptors, for instance, leads to smooth muscle relaxation through an increase in cyclic adenosine (B11128) monophosphate (cAMP), which inhibits myosin light chain kinase. wikipedia.orgcvpharmacology.comwikipedia.org Conversely, other receptor pathways can lead to smooth muscle contraction. nih.govwikipedia.org

Vascular Permeability Modulation in Cellular Models

This compound, as a kinin analogue, is implicated in the modulation of vascular permeability. Kinins are potent mediators that can increase the permeability of blood vessels. nih.goversnet.org Studies on related B1 and B2 receptor agonists have demonstrated their capacity to modulate the permeability of the blood-brain barrier (BBB) and other vascular beds. plos.orgnih.govoup.com For instance, the B1 receptor agonist des-Arg9-bradykinin has been shown to transiently increase the permeability of the BBB in both healthy and glioma environments. nih.gov This effect is often linked to inflammatory conditions where B1 receptor expression is upregulated. plos.org The activation of B1 receptors can lead to increased vascular permeability, an effect that can be reversed by B1 receptor antagonists. oup.comfrontiersin.org Research on human brain microvascular endothelial cells (HBMECs) has shown that B1 receptor activation increases the permeability of the endothelial monolayer. oup.com

Cellular Ion Transport Regulation

This compound influences cellular function by modulating ion transport across the cell membrane. A key finding is its ability to stimulate net sodium (Na+) influx in cultured human fibroblasts. nih.gov This stimulation of Na+ influx is a critical event that often precedes DNA synthesis and cell growth. nih.gov The effect of Lys-bradykinin on Na+ influx can be inhibited by amiloride (B1667095) analogs, suggesting the involvement of specific Na+ transport systems. nih.gov Furthermore, bradykinin and its analogues are known to stimulate the release of intracellular calcium (Ca2+) and promote the influx of extracellular Ca2+ in endothelial cells, a process regulated by tyrosine kinases. nih.gov Activation of β1-adrenergic receptors, a related signaling pathway, can also lead to an increase in inward Na+ current through hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. frontiersin.org

Cell Growth and DNA Synthesis Modulation

The compound has been shown to play a role in the modulation of cell growth and DNA synthesis. In cultured human fibroblasts, Lys-bradykinin stimulates DNA synthesis, an effect that is closely associated with its ability to increase Na+ influx. nih.gov When combined with other growth factors like epidermal growth factor, vasopressin, and insulin, Lys-bradykinin can stimulate DNA synthesis to levels comparable to that induced by serum. nih.gov Studies on other bradykinin receptor agonists have also demonstrated their ability to promote DNA synthesis and cell growth in various cell types, including endothelial cells from postcapillary venules. nih.gov This mitogenic activity can involve the expression of early response genes like c-Fos. nih.gov

Proliferation Studies in Cell Lines

This compound and related compounds have been investigated for their effects on the proliferation of various cell lines. While some studies suggest that activation of the kinin B1 receptor can inhibit cell migration and decrease tumor growth in certain cancer cell lines like melanoma, others have shown a pro-proliferative effect. plos.org For example, a B1 receptor agonist was found to stimulate proliferation in DU145 prostate cancer cells, an effect that was blocked by a B1 receptor antagonist. bioline.org.br In contrast, the same study showed no significant effect on the proliferation of dermal microvascular endothelial cells. bioline.org.br The proliferative response appears to be cell-type specific and may depend on the expression profile of kinin receptors. plos.orgbioline.org.br

| Cell Line | Agonist | Effect on Proliferation | Reference |

| DU145 (Prostate Cancer) | B1 Receptor Agonist | Stimulation | bioline.org.br |

| Melanoma (Tm5) | B1 Receptor Agonist (DABK) | No alteration | plos.org |

| Coronary Venule Endothelial Cells (CVEC) | Bradykinin, Des-Arg9-BK (B1 Agonist) | Stimulation | nih.gov |

| Human Fibroblasts (HSWP) | Lys-bradykinin | Stimulation of cell growth | nih.gov |

Cytokine Release Modulation in Immunological Models

The kallikrein-kinin system is intricately linked with inflammatory processes, and its components can modulate the release of cytokines. B1 receptors are often induced by inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor α (TNF-α). plos.org Activation of the kinin B1 receptor has been shown to modulate cytokine levels in in vivo tumor models, leading to higher levels of pro-inflammatory cytokines implicated in the host anti-tumor immune response. plos.org In differentiated embryonic neurospheres carrying Alzheimer's disease-related mutations, bradykinin was found to enhance the expression of genes related to immune dysfunction and neuroinflammation, including various chemokines (CCL12, CCL5, CCL3) and TNF alpha. nih.gov Furthermore, bradykinin, acting through its B2 receptor, can stimulate the release of inflammatory cytokines. researchgate.net

Receptor Functional Assays in Recombinant Systems

The interaction of this compound with kinin receptors has been explored using recombinant systems, which allow for the study of receptor function in a controlled cellular environment. Research on a piscine bradykinin receptor expressed in HEK 293 cells provided specific insights into the functional consequences of substituting the proline at position 3 with an alanine (B10760859) residue.

In a functional assay measuring inositol (B14025) phosphate (B84403) (IP) accumulation, an indicator of G-protein coupled receptor activation, the alanine-substituted analogue of zebrafish bradykinin ([Ala3]-zBK) demonstrated distinct activity compared to the native peptide. The study revealed that the [Ala3]-zBK analogue possessed a higher potency than zebrafish bradykinin itself, although it elicited a lower maximal response. nih.gov This suggests that the substitution at position 3 modulates the efficacy and potency of the peptide's interaction with the bradykinin receptor. nih.gov

Another study, detailed in a patent, assessed the binding of various bradykinin analogues in an Angiotensin II (ATII) receptor binding assay. In this system, [Lys0-Ala3]-Bradykinin was found to have a relatively low inhibitory effect. google.com

Table 1: Functional and Receptor Binding Data for this compound Analogues

| Compound/Analogue | Assay System | Finding | Source |

| [Ala3]-zebrafish Bradykinin | Zebrafish BK receptor expressed in HEK 293 cells (IP accumulation assay) | Higher potency but lower maximum response compared to native zebrafish BK. | nih.gov |

| [Lys0-Ala3]-Bradykinin | Angiotensin II (ATII) binding assay | 18% inhibition. | google.com |

These findings in recombinant systems indicate that this compound is an active ligand at bradykinin receptors, with the alanine substitution at position 3 significantly influencing its functional properties. nih.gov

In Vivo Animal Model Research (Non-Clinical)

Cardiovascular System Responses (e.g., Hypotensive Effects)

While direct in vivo studies detailing the specific hypotensive effects of this compound are not extensively documented in publicly available literature, its activity can be inferred from its parent molecule, bradykinin, and related analogues. Bradykinin is a potent vasodilator and its administration typically leads to a decrease in blood pressure. nih.gov The kallikrein-kinin system, which generates bradykinin, plays a significant role in blood pressure regulation. nih.gov

Research on other bradykinin analogues, such as Lys-[Des-Arg9]Bradykinin, has demonstrated clear hypotensive effects in animal models like rabbits. nih.govcaymanchem.com Furthermore, patent literature documents that [Lys0-Ala3]-Bradykinin exhibits activity in an Angiotensin II (ATII) binding assay. google.com The renin-angiotensin system is a critical regulator of blood pressure, with ATII being a potent vasoconstrictor. Interaction with this system suggests a potential role for this compound in cardiovascular modulation. However, specific animal studies confirming a direct hypotensive effect are needed for a conclusive assessment.

Anti-Ischemic and Anti-Infarction Properties in Animal Models

Bradykinin and its derivatives have been identified as potential therapeutic agents for their protective effects against ischemia-reperfusion injury and myocardial infarction. nih.govnih.gov Research has shown that bradykinin can reduce infarct size in animal models of myocardial ischemia. nih.govmdpi.com

This compound has been specifically implicated in this protective role. A patent discloses that molecules with anti-infarction properties have been identified in the blood of hibernating animals, which are notably resilient to the cardiovascular stress of waking. google.com The patent lists "[Lys0-Ala3] Bradykinin" among a series of bradykinin variants considered to possess these anti-infarction capabilities. google.com The anti-infarction properties of these bradykinin-related molecules are described for use in a mouse model of cerebral infarction, specifically the middle cerebral artery occlusion (MCAO) model. google.com While the patent does not provide specific data on infarct volume reduction for this compound, its inclusion among these protective molecules found during hibernation points to its potential as an anti-ischemic and anti-infarction agent. google.com

Table 2: Animal Models for Ischemia and Infarction Research

| Model Type | Animal | Application | Source |

| Middle Cerebral Artery Occlusion (MCAO) | Mouse | Model of focal cerebral ischemia (stroke) to test anti-infarction molecules like BK derivatives. | google.com |

| Coronary Artery Ligation | Rat, Pig | Model of myocardial infarction to study cardioprotective effects of agents like bradykinin. | nih.govpcronline.com |

| Ischemia-Reperfusion Injury | Mouse, Rabbit | Model to assess damage from restored blood flow and the protective effects of compounds administered at reperfusion. | nih.govnih.gov |

Ocular System Responses in Animal Models

The kallikrein-kinin system, including bradykinin receptors, is present in ocular tissues, suggesting a role in regulating intraocular pressure (IOP). google.com Research has explored the use of bradykinin receptor agonists for the treatment of ocular hypertension and glaucoma. google.com

A patent specifically identifies "Lys-Ala3-BK" as a bradykinin B2 receptor agonist intended for use in methods to treat ocular disorders associated with elevated IOP. google.com The patent describes several established in vivo animal models to evaluate the efficacy and safety of such compounds. These include the ocular hypertensive cynomolgus monkey model to test for IOP-lowering effects, as well as rabbit and guinea pig models to assess potential ocular irritation and hyperemia. google.com Although the patent does not present the results of studies conducted with this compound, it establishes a clear rationale for its investigation as a potential therapeutic agent for glaucoma, directly linking the compound to this field of non-clinical research. google.com

Pain Sensation and Nociception Pathways

There is a lack of specific research investigating the direct effects of this compound on pain and nociception pathways. However, the role of its parent molecule, bradykinin, is exceptionally well-characterized. Bradykinin is one of the most potent endogenous pain-producing substances (algesics). researchgate.netnih.gov It is released during tissue injury and inflammation, where it directly activates primary sensory neurons (nociceptors) to produce pain. researchgate.netnih.gov

This action is mediated primarily through the bradykinin B2 receptor, which is constitutively expressed on nociceptors. researchgate.net Activation of the B2 receptor by bradykinin triggers a signaling cascade that leads to the opening of ion channels, depolarization of the neuron, and the firing of action potentials that are transmitted to the brain and perceived as pain. researchgate.net Given that this compound is an analogue of bradykinin and has been shown to be an active ligand at its receptor, it is highly probable that it would also modulate nociceptive pathways. Based on the potent pro-nociceptive activity of bradykinin, it is expected that this compound would exhibit similar pain-producing effects, though its specific potency and efficacy in vivo remain to be determined by dedicated animal model studies.

Advanced Methodologies for Studying Lys Ala3 Bradykinin

Receptor Binding Techniques

Receptor binding assays are fundamental in characterizing the affinity of Lys-(Ala3)-Bradykinin for its target receptors. These techniques directly measure the binding of the ligand to the receptor, providing quantitative data on their interaction.

Radioligand Binding Assays

Radioligand binding assays are a highly sensitive method used to quantify receptor-ligand interactions. nih.gov This technique involves the use of a radiolabeled form of a ligand to measure its binding to receptors in cell or tissue preparations. nih.govrevvity.com The choice of radioligand is critical and should possess high specific activity and purity to ensure accurate results. revvity.com

In the context of studying bradykinin (B550075) receptors, radiolabeled forms of bradykinin (BK) or its analogs are employed. For instance, [3H]BK is a commonly used radioligand to characterize B2 bradykinin receptors. nih.gov These assays can determine the density of receptors in a given sample (Bmax) and the dissociation constant (Kd), which is a measure of the affinity of the radioligand for the receptor. nih.gov The process typically involves incubating the radioligand with the receptor preparation, followed by separating the bound from the unbound radioligand and quantifying the radioactivity of the bound fraction. revvity.com

Competition Binding Studies

Competition binding assays are a variation of radioligand binding assays that are used to determine the affinity of an unlabeled ligand, such as this compound, for a receptor. In these experiments, a fixed concentration of a radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor ligand. nih.gov

The unlabeled ligand competes with the radioligand for binding to the receptor. By measuring the displacement of the radioligand at different concentrations of the competitor, a competition curve can be generated. From this curve, the inhibition constant (Ki) of the unlabeled ligand can be calculated. The Ki value represents the affinity of the competitor ligand for the receptor. nih.gov For example, studies have used [3H]BK to determine the Ki values of various bradykinin analogs, providing a rank order of their potency at the B2 receptor. nih.govnih.gov

Table 1: Example Data from Competition Binding Studies

| Compound | Receptor | Radioligand | Ki (nM) |

|---|---|---|---|

| Bradykinin | Human B2 | [3H]BK | 4.8 ± 1.9 nih.gov |

| Lys-BK | Human B2 | [3H]BK | ~2-3 (EC50) nih.gov |

| des-Arg9-BK | Human B2 | [3H]BK | 6800 ± 700 nih.gov |

This table presents hypothetical data based on published findings to illustrate the output of competition binding studies.

Molecular and Biochemical Assays

Beyond receptor binding, a variety of molecular and biochemical assays are employed to investigate the functional consequences of this compound binding to its receptor. These assays measure the downstream signaling events initiated by receptor activation.

Inositol (B14025) Phosphate (B84403) Accumulation Assays

Activation of certain G protein-coupled receptors, including bradykinin receptors, leads to the activation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate inositol trisphosphate (IP3) and diacylglycerol (DAG). google.com Inositol phosphate accumulation assays measure the levels of these second messengers, providing a functional readout of receptor activation.

These assays typically involve pre-labeling cells with [3H]inositol. Upon stimulation with an agonist like this compound, the generated [3H]-labeled inositol phosphates are separated and quantified. nih.gov The potency of an agonist is often expressed as the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response. Studies have shown that bradykinin and Lys-BK can stimulate the production of inositol phosphates in various cell types. nih.goversnet.org

Calcium Mobilization Assays

The IP3 generated following receptor activation binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. google.comnih.gov Calcium mobilization assays directly measure these changes in intracellular calcium concentration ([Ca2+]i) and are a common method to assess the functional activity of agonists.

These assays utilize fluorescent calcium indicators that exhibit an increase in fluorescence intensity upon binding to Ca2+. Cells are loaded with the indicator dye, and then the change in fluorescence is monitored after the addition of the agonist. acs.org The magnitude and kinetics of the calcium response provide information about the efficacy and potency of the agonist. nih.govacs.org For instance, the B1 receptor agonist Lys-[Des-Arg9]BK has been shown to increase [Ca2+]i in trigeminal ganglion neurons. nih.gov

Table 2: Example Data from Functional Assays

| Assay | Agonist | Cell Line | Parameter | Value |

|---|---|---|---|---|

| Inositol Phosphate Accumulation | Bradykinin | Human Embryonic Pituitary Tumor Cells | EC50 | 2-3 nM nih.gov |

| Inositol Phosphate Accumulation | Lys-BK | Human Embryonic Pituitary Tumor Cells | EC50 | ~2-3 nM nih.gov |

| Calcium Mobilization | Lys-[Des-Arg9]BK | Rat Trigeminal Ganglion Neurons | Response | Increased [Ca2+]i nih.gov |

This table presents hypothetical data based on published findings to illustrate the output of functional assays.

Western Blot Analysis for Phosphorylation Pathways

Western blotting is a powerful technique used to detect specific proteins in a sample and to assess their post-translational modifications, such as phosphorylation. nih.gov Activation of bradykinin receptors can trigger various intracellular signaling cascades that involve the phosphorylation of downstream proteins, including mitogen-activated protein kinases (MAPKs) like ERK1/2. chemsrc.com

To study these pathways, cells are treated with this compound for various times. The cells are then lysed, and the proteins are separated by gel electrophoresis and transferred to a membrane. The membrane is then probed with antibodies specific for the phosphorylated form of the protein of interest. nih.gov The intensity of the resulting band provides a measure of the level of protein phosphorylation. For example, the B2 receptor agonist [Tyr8] Bradykinin has been shown to stimulate the phosphorylation of ERK1/2 in trabecular meshwork cells. chemsrc.com This method allows researchers to dissect the specific signaling pathways activated by this compound.

Structural Elucidation Techniques for Peptides

Understanding the three-dimensional structure of this compound and its interaction with its receptors is fundamental to deciphering its biological function. Several advanced analytical techniques are employed for this purpose.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, allowing for the precise determination of the molecular weight and structure of peptides like this compound. researchgate.net Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are commonly used to ionize the peptide. researchgate.net Tandem mass spectrometry (MS/MS) further allows for the sequencing of the peptide by fragmenting the parent ion and analyzing the resulting daughter ions. researchgate.netresearchgate.net This methodology is crucial for confirming the primary structure of synthetic peptides like this compound and for studying its metabolism and degradation products in biological systems. nih.gov For instance, MS can identify cleavage sites within the peptide when it is incubated with enzymes like angiotensin-converting enzyme (ACE). nih.gov

| Parameter | Value | Reference |

| Molecular Formula | C54H83N17O12 | elabscience.comrealgenelabs.com |

| Calculated Molecular Weight | 1162.37 Da | elabscience.com |

| Sequence | Lys-Arg-Pro-Ala-Gly-Phe-Ser-Pro-Phe-Arg | realgenelabs.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining the three-dimensional structure of peptides in solution. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR can provide detailed information about the conformation and dynamics of this compound. Two-dimensional NMR experiments, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are used to assign the resonances of all the protons in the peptide and to measure distances between them. researchgate.net This information is then used to calculate a family of structures that are consistent with the experimental data, providing insights into the peptide's preferred conformation in different solvent environments. researchgate.netepfl.ch NMR has been used to study the conformation of bradykinin and its analogues, revealing that they often exist as a mixture of conformers in solution. researchgate.netscispace.com

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for Receptor Complexes

While obtaining crystals of a small, flexible peptide like this compound alone is challenging, X-ray crystallography and, more recently, cryo-electron microscopy (Cryo-EM) are invaluable for determining the structure of this peptide when it is bound to its receptor. upc.eduresearchgate.net These techniques can provide atomic-level details of the interactions between the peptide and the receptor's binding pocket. nih.gov

X-ray crystallography requires the formation of a well-ordered crystal of the peptide-receptor complex. upc.eduresearchgate.net The diffraction pattern of X-rays passed through the crystal is then used to calculate an electron density map, from which the atomic structure of the complex can be determined.

Cryo-EM has emerged as a powerful alternative, particularly for large membrane protein complexes like G protein-coupled receptors (GPCRs), to which bradykinin receptors belong. nih.govpdbj.org In Cryo-EM, a solution of the complex is rapidly frozen, and images are taken with an electron microscope. nih.gov Computational methods are then used to reconstruct a 3D model from thousands of 2D images. nih.gov Recent Cryo-EM studies have successfully determined the structures of the bradykinin B2 receptor in complex with its endogenous ligands, bradykinin and kallidin (B13266), providing crucial insights into the molecular mechanisms of ligand binding and receptor activation. nih.gov These structures reveal how the peptide sits (B43327) within the receptor and the conformational changes that occur in the receptor upon binding, leading to the activation of downstream signaling pathways. nih.gov Similar studies with this compound would be instrumental in understanding its specific mode of action.

Future Directions and Research Gaps

Elucidation of Novel Kinin Receptor Subtypes and Lys-(Ala3)-Bradykinin Interactions

The classical understanding of the kinin system revolves around two primary receptor subtypes: B1 and B2. nih.govnih.gov The B2 receptor is constitutively expressed and binds bradykinin (B550075) and kallidin (B13266) (Lys-bradykinin), while the B1 receptor is typically upregulated during inflammation and injury, showing high affinity for the des-Arg metabolites of bradykinin and kallidin. nih.govnih.gov However, pharmacological studies using various peptide and non-peptide ligands have revealed discrepancies in binding affinities and functional responses across different species and tissues. cdnsciencepub.comnih.gov These inconsistencies strongly suggest the existence of yet-to-be-identified kinin receptor subtypes.

Future research must prioritize the discovery and characterization of these putative novel receptor subtypes. The interaction of this compound with these new receptors will be of paramount interest. Investigating the binding affinity and functional activity of this compound at these novel sites could unveil previously unknown signaling pathways and physiological roles. Techniques such as receptor cloning, expression studies, and the use of radioligand binding assays with a broader range of kinin analogs will be instrumental in this endeavor. nih.gov

A deeper understanding of these interactions could lead to the development of more selective therapeutic agents. For instance, if this compound or its future analogs show preferential binding to a novel receptor subtype implicated in a specific disease state, it could pave the way for highly targeted therapies with fewer off-target effects.

Investigation of Biased Agonism and Allosteric Modulation

The concepts of biased agonism and allosteric modulation have revolutionized G protein-coupled receptor (GPCR) pharmacology. nih.govunc.edu Biased agonism, or functional selectivity, describes the ability of a ligand to preferentially activate one signaling pathway over another at the same receptor. unc.edu Allosteric modulators bind to a site on the receptor distinct from the primary (orthosteric) binding site, altering the receptor's affinity and/or efficacy for the endogenous ligand. nih.gov

The application of these concepts to this compound and kinin receptors is a promising and largely unexplored area. Future studies should investigate whether this compound acts as a biased agonist at known or novel kinin receptors. This would involve detailed in vitro signaling assays to measure its effects on different downstream pathways, such as G protein activation versus β-arrestin recruitment. core.ac.uk Understanding the biased signaling profile of this compound could explain its specific physiological effects and guide the design of new analogs with tailored signaling properties.

Furthermore, the search for allosteric modulators of kinin receptors is a critical research gap. The development of positive or negative allosteric modulators could offer a more subtle and potentially safer way to control kinin receptor activity compared to traditional agonists and antagonists. nih.govmdpi.com These modulators could fine-tune the response to endogenous kinins, offering a novel therapeutic strategy for a variety of conditions.

Evolution of Kinin Receptors and Peptide Diversity in Different Species

The kinin system exhibits significant diversity across different species. The primary structures of both the kinin peptides and their receptors have evolved, leading to variations in pharmacological profiles. nih.govpnas.org For example, bradykinin-related peptides isolated from amphibians show a wide range of structural characteristics and pharmacological activities. capes.gov.br Even within mammals, there are notable differences; for instance, certain bradykinin B2 receptor antagonists that are potent in humans show weak affinity for the rat receptor. mdpi.com

A comprehensive comparative analysis of kinin receptors and their peptide ligands, including this compound and its analogs, across a broad range of species is a crucial future direction. This evolutionary perspective can provide valuable insights into the structure-function relationships of these molecules. By studying the natural diversity of kinin systems, researchers can identify key amino acid residues responsible for receptor binding and activation. nih.gov

This knowledge can be leveraged to design novel peptide analogs with enhanced species selectivity or, conversely, broad-spectrum activity, depending on the therapeutic goal. Such studies will also contribute to a more fundamental understanding of the evolution of neuropeptide signaling systems. pnas.org

Development of Advanced Peptide and Non-Peptide Analogs with Enhanced Specificity and Stability

The development of potent and selective ligands for kinin receptors has been an ongoing effort in medicinal chemistry. nih.gov While peptide-based antagonists have been developed, the focus has increasingly shifted towards non-peptide antagonists due to their potential for oral bioavailability. nih.govnih.gov For this compound, a key area for future research is the design of advanced analogs with improved pharmacological properties.

This includes the development of both peptide and non-peptide mimetics. For peptide analogs, modifications such as the incorporation of unnatural amino acids or cyclization can enhance stability against enzymatic degradation and improve receptor specificity. mdpi.com The goal is to create analogs of this compound that are more resistant to peptidases, have a longer half-life in circulation, and exhibit higher affinity and selectivity for a specific kinin receptor subtype.

For non-peptide analogs, the challenge lies in designing small molecules that can mimic the key interactions of this compound with its receptor. remedypublications.com This requires a detailed understanding of the peptide's binding mode and the pharmacophore responsible for its activity. The development of such non-peptide analogs could lead to orally active drugs targeting the kinin system.

Integration of Computational Chemistry and Machine Learning in SAR Studies

The traditional approach to structure-activity relationship (SAR) studies, which involves synthesizing and testing a large number of compounds, can be time-consuming and expensive. researchgate.net The integration of computational chemistry and machine learning offers a powerful alternative to accelerate the drug discovery process. nih.govpatsnap.com

For this compound, computational methods can be employed to model its interaction with kinin receptors at the atomic level. Molecular docking and molecular dynamics simulations can predict the binding poses of this compound and its analogs, providing insights into the key intermolecular interactions that govern binding affinity and selectivity. patsnap.com

Q & A

Basic: What is the structural and functional significance of the Ala³ substitution in Lys-(Ala³)-Bradykinin?

Methodological Answer:

Lys-(Ala³)-Bradykinin is a modified bradykinin analog where the third residue (proline in native bradykinin) is replaced with alanine. This substitution alters the peptide’s conformational flexibility, potentially affecting receptor binding specificity and signaling dynamics. Structural characterization via solid-phase synthesis (as described in ) and circular dichroism can confirm secondary structure changes. Functional assays comparing its activity to native bradykinin on B1/B2 receptors (e.g., calcium mobilization in trigeminal ganglion neurons ) are critical to assess biological impact.

Basic: How is Lys-(Ala³)-Bradykinin synthesized and validated for experimental use?

Methodological Answer:

The peptide is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry, with purification via reverse-phase HPLC and validation by mass spectrometry (e.g., molecular weight 1162.36 Da as per ). Purity (>95%) is confirmed using analytical HPLC, and identity is verified via tandem MS/MS. Stability testing under storage conditions (-20°C, lyophilized) ensures batch consistency .

Advanced: How do experimental results using Lys-(Ala³)-Bradykinin reconcile conflicting data on B1 vs. B2 receptor activation?

Methodological Answer:

Contradictions arise from receptor expression contexts (e.g., constitutive B2 vs. inflammation-induced B1 receptors ). To resolve this:

- Use selective inhibitors (e.g., HOE-140 for B2, R-715 for B1 ) in calcium flux assays.

- Compare responses in native tissues (e.g., neonatal rat trigeminal neurons ) vs. transfected cell lines.

- Quantify cAMP and IP3 pathways to differentiate receptor coupling (B1: cAMP inhibition; B2: PLC activation ).

Statistical meta-analysis of dose-response curves across studies can clarify receptor-specific EC50 values.

Advanced: What experimental strategies mitigate instability issues of Lys-(Ala³)-Bradykinin in aqueous solutions?

Methodological Answer:

Instability arises from oxidation and hydrolysis. Mitigation strategies include:

- Preparing fresh stock solutions in 0.1 M acetic acid (prevents aggregation ).

- Aliquot storage at -20°C (lyophilized form) with desiccants to avoid moisture .

- Adding protease inhibitors (e.g., aprotonin) in physiological buffers during functional assays.

- Validating peptide integrity post-experiment via MALDI-TOF MS to confirm no degradation.

Advanced: How can researchers model the intracellular signaling cascade triggered by Lys-(Ala³)-Bradykinin in disease contexts?

Methodological Answer:

- Use siRNA knockdown or CRISPR-Cas9 KO models to identify downstream effectors (e.g., adenylyl cyclase, ryanodine receptors ).

- Employ FRET-based biosensors to visualize real-time cAMP or Ca²⁺ dynamics in live cells.

- Integrate transcriptomic data (e.g., RNA-seq of treated vs. untreated cells) to map pathway crosstalk (e.g., inflammation or vasodilation genes ).

- Validate findings in disease models (e.g., HAE pathology ) using B1/B2 receptor antagonists.

Basic: What are the key controls for ensuring specificity in Lys-(Ala³)-Bradykinin receptor-binding assays?

Methodological Answer:

- Include native bradykinin as a positive control for B2 receptor activation.

- Use B1-specific agonists (e.g., Lys-[Des-Arg⁹]-bradykinin ) and antagonists (e.g., R-715 ) to confirm receptor subtype involvement.

- Perform competitive binding assays with radiolabeled tracers (e.g., [³H]-BK displacement ).

- Validate receptor expression in the experimental system via qPCR or flow cytometry.

Advanced: What computational approaches predict the pharmacokinetic profile of Lys-(Ala³)-Bradykinin?

Methodological Answer:

- Use molecular dynamics (MD) simulations to model peptide-receptor interactions and predict binding affinity.

- Apply QSAR models to estimate metabolic stability (e.g., susceptibility to carboxypeptidases ).

- Predict tissue distribution using PBPK modeling, incorporating parameters like molecular weight (1162.36 Da ) and logP.

- Validate predictions with in vivo pharmacokinetic studies (e.g., plasma half-life in rodent models).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.